L-Cystine bisallyl ester di(p-toluenesulfonate) salt
CAS No.: 142601-71-6
Cat. No.: VC21538908
Molecular Formula: C12H20N2O4S2 · 2C7H8O3S
Molecular Weight: 664.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 142601-71-6 |
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Molecular Formula | C12H20N2O4S2 · 2C7H8O3S |
Molecular Weight | 664.8 g/mol |
IUPAC Name | 4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate |
Standard InChI | InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10)/t9-,10-;;/m0../s1 |
Standard InChI Key | QLKBMTUQCIEQNW-BZDVOYDHSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC=C)N)N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N |
Chemical Structure and Properties
L-Cystine bisallyl ester di(p-toluenesulfonate) salt (CAS: 142601-71-6) is a derivative of L-cystine, an amino acid crucial in protein structure and function. The compound has a molecular formula of C26H36N2O10S4 and a molecular weight of 664.83 g/mol. Its structure features two cysteine residues linked by a disulfide bond, with each carboxylic acid group modified as an allyl ester, and the amino groups forming salts with p-toluenesulfonic acid.
Key Structural Features
The compound's distinctive structural elements include:
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A central disulfide bridge connecting two cysteine residues
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Two allyl ester groups at the carboxyl termini
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Two p-toluenesulfonate counter-ions associated with the protonated amino groups
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Four sulfur atoms in different oxidation states within the molecule
Physical and Chemical Properties
The following table summarizes the key properties of L-Cystine bisallyl ester di(p-toluenesulfonate) salt:
Property | Characteristics |
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Molecular Formula | C26H36N2O10S4 |
Molecular Weight | 664.83 g/mol |
Physical State | Crystalline solid |
Solubility | Soluble in polar organic solvents, limited water solubility |
Stability | Sensitive to strong reducing agents, stable under standard conditions |
Functional Groups | Disulfide bond, allyl esters, p-toluenesulfonate groups |
Optical Rotation | Exhibits optical activity due to chiral centers |
Synthesis and Preparation Methods
The synthesis of L-Cystine bisallyl ester di(p-toluenesulfonate) salt involves multiple chemical transformations starting from L-cystine.
Laboratory Scale Synthesis
The primary synthetic route involves the esterification of L-cystine with allyl alcohol, followed by salt formation with p-toluenesulfonic acid. This process typically follows these steps:
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Esterification of L-cystine carboxyl groups using allyl alcohol under acidic conditions
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Formation of the p-toluenesulfonate salt through acid-base reaction
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Purification through recrystallization or chromatographic techniques
Chemical Reactivity Profile
L-Cystine bisallyl ester di(p-toluenesulfonate) salt exhibits diverse chemical reactivity owing to its multiple functional groups.
Reaction Types
The compound participates in several reaction categories:
Oxidation Reactions
The disulfide bond can undergo oxidation to form sulfonic acids when treated with oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions
The disulfide bridge is susceptible to reduction by agents such as dithiothreitol or tris(2-carboxyethyl)phosphine, generating thiol groups.
Substitution Reactions
The p-toluenesulfonate groups, being excellent leaving groups, facilitate nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Deprotection Reactions
The allyl ester groups can be selectively removed using tris(triphenylphosphine)rhodium chloride, enabling controlled deprotection strategies.
Reactivity Comparison
The following table compares the reactivity of different functional groups within the compound:
Functional Group | Reactivity Profile | Common Reagents | Reaction Conditions |
---|---|---|---|
Disulfide Bond | Reduction, oxidation | DTT, TCEP, H2O2 | Mild temperature, aqueous or organic media |
Allyl Esters | Hydrolysis, transesterification, deprotection | Tris(PPh3)RhCl, bases, nucleophiles | Room temperature to moderate heating |
p-Toluenesulfonate | Nucleophilic substitution | Amines, alcohols, thiols | Base present, varied temperatures |
Applications in Scientific Research
L-Cystine bisallyl ester di(p-toluenesulfonate) salt serves various functions in scientific and pharmaceutical research.
Peptide Chemistry Applications
In peptide synthesis, this compound provides several advantages:
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Serves as a building block for introducing protected cysteine residues
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Allows for selective deprotection strategies during sequential peptide assembly
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Enables the incorporation of disulfide bonds in synthetic peptides
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Provides protection of both carboxyl and amino functionalities
Pharmaceutical Research Uses
The compound finds application in pharmaceutical research through:
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Serving as a precursor for drug candidates containing cysteine derivatives
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Facilitating the study of disulfide bond chemistry in drug design
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Enabling the creation of redox-active pharmaceutical compounds
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Providing a model system for studying amino acid derivatives in drug development
Comparison with Similar Compounds
Understanding the relationship between L-Cystine bisallyl ester di(p-toluenesulfonate) salt and related compounds provides context for its unique properties.
Structural Analogues
Several compounds share structural similarities:
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L-Cystine di(p-toluenesulfonate) salt: Similar structure lacking allyl ester groups
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L-Cystine bisallyl ester: Contains allyl esters but lacks p-toluenesulfonate groups
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L-Cystine: The parent compound without ester or tosylate modifications
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L-Leucine benzyl ester p-toluenesulfonate salt: Different amino acid core but similar modification pattern
Comparative Analysis Table
Current Research Directions
Research on L-Cystine bisallyl ester di(p-toluenesulfonate) salt and related compounds continues to evolve in several directions.
Synthetic Applications
Current research explores:
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Novel synthetic methodologies using this compound as a building block
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Improved preparation methods with higher yield and purity
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Application in solid-phase peptide synthesis
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Development of new protecting group strategies based on this compound's structure
Biological Investigations
Ongoing biological studies include:
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Evaluation of effects on cellular redox systems
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Assessment of interaction with biological thiols like glutathione
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Investigation of potential cytotoxic effects against cancer cell lines
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Exploration of structure-activity relationships with modified derivatives
Pharmaceutical Development
Pharmaceutical research utilizing this compound focuses on:
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Development of cysteine-containing peptide therapeutics
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Creation of redox-active drug candidates
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Investigation of targeted drug delivery systems using disulfide chemistry
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Study of prodrug approaches based on allyl ester hydrolysis mechanisms
Analytical Characterization Methods
Proper characterization of L-Cystine bisallyl ester di(p-toluenesulfonate) salt is essential for research applications.
Spectroscopic Analysis
The compound can be characterized using:
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Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and potentially 15N NMR to confirm structure
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Mass Spectrometry: ESI-MS or MALDI-TOF to determine molecular weight and fragmentation pattern
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Infrared Spectroscopy: Identification of characteristic functional group absorptions
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UV-Visible Spectroscopy: Assessment of the disulfide bond and aromatic moieties
Chromatographic Methods
Purity assessment typically utilizes:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) if volatile derivatives are prepared
Physical Property Determination
Complete characterization includes:
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Melting point determination
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Optical rotation measurement
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Solubility profiling in various solvents
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Stability studies under different conditions
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